molecular formula C8H8O2 B127596 o-Toluic acid CAS No. 118-90-1

o-Toluic acid

Cat. No. B127596
M. Wt: 136.15 g/mol
InChI Key: ZWLPBLYKEWSWPD-UHFFFAOYSA-N
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Patent
US05011987

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>>[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:11][O:10]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Name
Type
product
Smiles
C1(=O)OCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05011987

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>>[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:11][O:10]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Name
Type
product
Smiles
C1(=O)OCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05011987

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>>[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:11][O:10]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Name
Type
product
Smiles
C1(=O)OCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05011987

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>>[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:11][O:10]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Name
Type
product
Smiles
C1(=O)OCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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